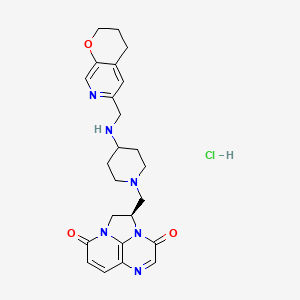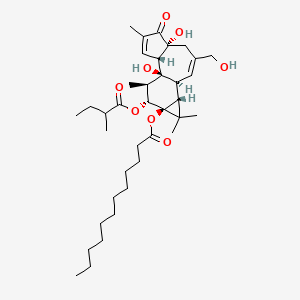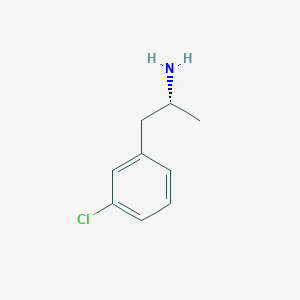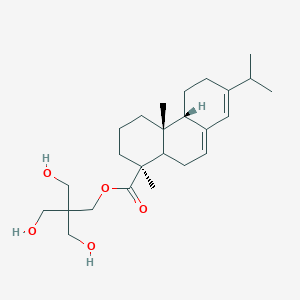
Pentaerythritol rosinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol rosinate is an ester of rosin acids with the polyol pentaerythritol. It is commonly used in cosmetics and personal care products, such as eye shadow, mascara, and makeup bases, due to its ability to act as a lubricant on the skin’s surface, giving it a soft and smooth appearance . Additionally, it increases the thickness of the lipid portion of these products . This compound is produced from wood rosin, a by-product of paper pulping .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentaerythritol rosinate is synthesized through the esterification of rosin acids with pentaerythritol. The esterification process involves the reaction of carboxylic acids in rosin with the hydroxyl groups of pentaerythritol. This reaction typically requires a catalyst to proceed efficiently. Common catalysts used include ZSM-5, Fe₃O₄, ZnO, calcium, TiO₂, kaolin, and Al₂O₃ . The reaction is carried out at high temperatures, often between 250°C and 290°C, to achieve optimal esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the fractional distillation of crude tall oil to form rosin, which is then esterified with pentaerythritol . The process conditions are optimized to ensure high yield and purity of the final product. For example, using zinc nitrate as the zinc source, a reaction temperature of 250°C, and a catalyst loading of 0.2 g can result in a conversion rate of 87.9% .
Analyse Chemischer Reaktionen
Types of Reactions: Pentaerythritol rosinate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common. The esterification reaction involves the formation of ester bonds between the carboxylic acids in rosin and the hydroxyl groups in pentaerythritol .
Common Reagents and Conditions: The esterification reaction typically requires a catalyst and high temperatures. Common catalysts include ZSM-5, Fe₃O₄, ZnO, calcium, TiO₂, kaolin, and Al₂O₃ . The reaction conditions often involve temperatures between 250°C and 290°C .
Major Products Formed: The primary product formed from the esterification of rosin acids with pentaerythritol is this compound. This compound is used in various applications, including cosmetics, adhesives, and coatings .
Wissenschaftliche Forschungsanwendungen
Pentaerythritol rosinate has a wide range of scientific research applications. In chemistry, it is used as a raw material for the synthesis of various compounds, including resins, adhesives, and coatings . In biology and medicine, it is used in drug delivery systems and as a plasticizer in medical devices . In industry, it is used in the manufacture of pressure-sensitive adhesives, solder flux for electronic devices, and as a coating agent in fertilizers .
Wirkmechanismus
The mechanism of action of pentaerythritol rosinate involves its ability to form ester bonds with other compounds. This property allows it to act as a lubricant, increasing the thickness of the lipid portion of cosmetics and personal care products . Additionally, its ester bonds provide stability and resistance to oxidation, making it useful in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol rosinate is similar to other rosin esters, such as glycerol ester and methyl ester . it is unique in its ability to form stable ester bonds with pentaerythritol, providing enhanced stability and resistance to oxidation . Other similar compounds include glycol ester, allyl ester, and acid starch-based rosin .
List of Similar Compounds:- Glycerol ester
- Methyl ester
- Glycol ester
- Allyl ester
- Acid starch-based rosin
This compound stands out due to its unique combination of stability, resistance to oxidation, and ability to act as a lubricant in various applications.
Eigenschaften
CAS-Nummer |
8050-26-8 |
|---|---|
Molekularformel |
C25H40O5 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21?,23-,24+/m1/s1 |
InChI-Schlüssel |
DUTZBUOZKIIFTG-FXXYKOEOSA-N |
Isomerische SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OCC(CO)(CO)CO)C |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |
Physikalische Beschreibung |
Amber pellets with a mild odor; [Eastman Chemical MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


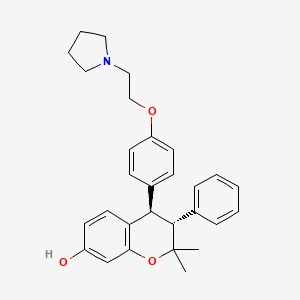


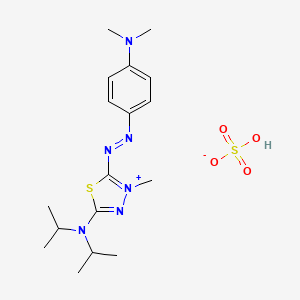

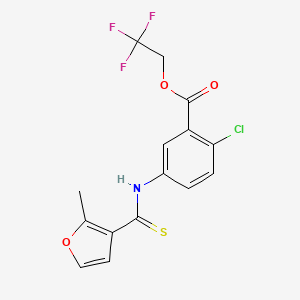
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)
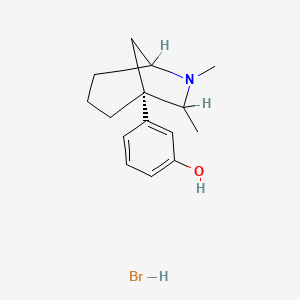
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
